

Spectroscopic Data of 1-Buten-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



Despite extensive searches of chemical databases and literature, experimental spectroscopic data (NMR, IR, MS) for **1-buten-1-ol** is not readily available. This is likely due to the compound's nature as an enol tautomer of butanal, which typically exists in equilibrium with its more stable aldehyde form. Enols are often transient species and can be challenging to isolate and characterize under standard conditions.

This guide provides a detailed overview of the predicted spectroscopic data for **1-buten-1-ol**, based on established principles of spectroscopy and data from analogous compounds. It is intended for researchers, scientists, and professionals in drug development who require an understanding of the expected spectral characteristics of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for **1-buten-1-ol**. These predictions are derived from the analysis of its isomers and its aldehyde tautomer, butanal.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Buten-1-ol



Proton	Structure	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
На	CH ₃ -CH ₂ - CH=CH-OH	~ 0.9 - 1.1	Triplet (t)	~ 7.5
Hb	CH ₃ -CH ₂ - CH=CH-OH	~ 2.0 - 2.2	Quintet (quin)	~ 7.5
Нс	CH ₃ -CH ₂ - CH=CH-OH	~ 4.5 - 5.0	Triplet of triplets (tt)	J(Hc-Hd) ~ 6-8, J(Hc-Hb) ~ 7.5
Hd	CH ₃ -CH ₂ - CH=CH-OH	~ 6.0 - 6.5	Doublet of triplets (dt)	J(Hd-Hc) ~ 6-8, J(Hd-He) ~ small
Не	CH ₃ -CH ₂ - CH=CH-OH	Variable, broad	Singlet (s)	-

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-

Buten-1-ol

Carbon	Structure	Predicted Chemical Shift (ppm)
C1	CH ₃ -CH ₂ -CH=CH-OH	~ 13 - 15
C2	CH3-CH2-CH=CH-OH	~ 22 - 25
C3	CH ₃ -CH ₂ -CH=CH-OH	~ 100 - 110
C4	CH ₃ -CH ₂ -CH=CH-OH	~ 140 - 150

Table 3: Predicted Infrared (IR) Spectroscopy Data for 1-Buten-1-ol



Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity	
O-H stretch (alcohol)	3200 - 3600	Strong, Broad	
C-H stretch (alkene)	3010 - 3095	Medium	
C-H stretch (alkane)	2850 - 2960	Medium-Strong	
C=C stretch (alkene)	1650 - 1680	Medium, Variable	
C-O stretch (enol)	1200 - 1250	Strong	

Table 4: Predicted Mass Spectrometry (MS) Data for 1-

Buten-1-ol

m/z	Predicted Relative Intensity	Possible Fragment Ion	Fragmentation Pathway
72	Moderate	[C4H8O]+• (Molecular Ion)	-
71	Moderate	[C4H7O] ⁺	Loss of H•
57	Moderate	[C₃H₅O] ⁺	Loss of •CH₃
43	Strong	[C ₂ H ₃ O] ⁺	α-cleavage
29	Strong	[C2H5] ⁺	Cleavage of C-C bond adjacent to double bond

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for a volatile and unsaturated alcohol like **1-buten-1-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation:



- Dissolve approximately 5-10 mg of the purified 1-buten-1-ol in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Instrument Parameters (¹H NMR):
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Acquire the spectrum at room temperature.
 - Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Collect a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
- Instrument Parameters (¹³C NMR):
 - Use the same sample and spectrometer.
 - Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.
 - A larger number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of ¹³C.
 - A wider spectral width will be required compared to ¹H NMR.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the TMS signal.
 - Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.



Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place a drop of the neat liquid 1-buten-1-ol onto the surface of a salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top to create a thin liquid film.
 - For a volatile liquid, a sealed liquid cell with an appropriate path length (e.g., 0.1 mm)
 should be used to prevent evaporation during the measurement.
- Instrument Parameters (FTIR):
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Record a background spectrum of the empty salt plates or cell.
 - Place the sample in the spectrometer's sample compartment.
 - Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)

- Sample Introduction:
 - For a volatile compound like 1-buten-1-ol, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.
 - GC-MS is often preferred as it also provides separation from any impurities.



· Ionization:

 Electron Ionization (EI) at a standard energy of 70 eV is typically used for small organic molecules to induce fragmentation and provide structural information.

Mass Analysis:

 A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

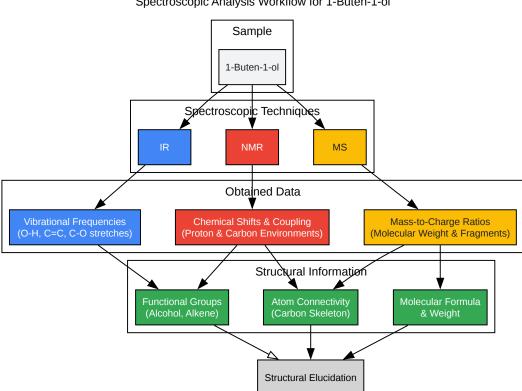
Detection:

- An electron multiplier detector is commonly used to detect the ions.
- Data Acquisition and Processing:
 - The mass spectrum is recorded, plotting relative abundance against m/z.
 - Identify the molecular ion peak (if present) and major fragment ions.
 - Propose fragmentation pathways to explain the observed peaks, which can help in confirming the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of how different spectroscopic techniques contribute to the structural elucidation of **1-buten-1-ol**.





Spectroscopic Analysis Workflow for 1-Buten-1-ol

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Data of 1-Buten-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13825993#1-buten-1-ol-spectroscopic-data-nmr-ir-ms]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com